
4,4'-(4-(4-(Diphenylamino)phenyl)pyridine-2,6-diyl)dibenzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4’-(4-(4-(Diphenylamino)phenyl)pyridine-2,6-diyl)dibenzoic acid is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a pyridine core substituted with diphenylamino and dibenzoic acid groups, which contribute to its distinctive chemical behavior and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-(4-(4-(Diphenylamino)phenyl)pyridine-2,6-diyl)dibenzoic acid typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyridine Core: The pyridine core is synthesized through a condensation reaction involving appropriate precursors.
Substitution with Diphenylamino Group: The diphenylamino group is introduced via a nucleophilic substitution reaction.
Attachment of Dibenzoic Acid Groups: The final step involves the esterification or amidation reaction to attach the dibenzoic acid groups to the pyridine core.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
4,4’-(4-(4-(Diphenylamino)phenyl)pyridine-2,6-diyl)dibenzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing nitro groups to amines.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids or ketones, while reduction can produce amines or alcohols.
Aplicaciones Científicas De Investigación
4,4’-(4-(4-(Diphenylamino)phenyl)pyridine-2,6-diyl)dibenzoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules and polymers.
Biology: Investigated for its potential as a fluorescent probe or sensor due to its unique photophysical properties.
Medicine: Explored for its potential therapeutic applications, including as a drug delivery agent or in photodynamic therapy.
Industry: Utilized in the development of advanced materials, such as organic light-emitting diodes (OLEDs) and other electronic devices.
Mecanismo De Acción
The mechanism of action of 4,4’-(4-(4-(Diphenylamino)phenyl)pyridine-2,6-diyl)dibenzoic acid involves its interaction with specific molecular targets and pathways. The compound’s diphenylamino and pyridine groups can interact with various biological molecules, potentially affecting cellular processes and signaling pathways. The exact mechanism may vary depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
- 4,4’-{4-[4-(Diphenylamino)phenyl]pyridine-2,6-diyl}dibenzoic acid
- 4,4’-{4-[4-(Diphenylamino)phenyl]pyridine-2,6-diyl}dianiline
- 4,4’-{4-[4-(Diphenylamino)phenyl]pyridine-2,6-diyl}dibenzamide
Uniqueness
4,4’-(4-(4-(Diphenylamino)phenyl)pyridine-2,6-diyl)dibenzoic acid stands out due to its unique combination of functional groups, which confer distinct chemical and physical properties
Propiedades
Número CAS |
573685-54-8 |
|---|---|
Fórmula molecular |
C37H26N2O4 |
Peso molecular |
562.6 g/mol |
Nombre IUPAC |
4-[6-(4-carboxyphenyl)-4-[4-(N-phenylanilino)phenyl]pyridin-2-yl]benzoic acid |
InChI |
InChI=1S/C37H26N2O4/c40-36(41)28-15-11-26(12-16-28)34-23-30(24-35(38-34)27-13-17-29(18-14-27)37(42)43)25-19-21-33(22-20-25)39(31-7-3-1-4-8-31)32-9-5-2-6-10-32/h1-24H,(H,40,41)(H,42,43) |
Clave InChI |
HHAXLPGDWRORNT-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)C4=CC(=NC(=C4)C5=CC=C(C=C5)C(=O)O)C6=CC=C(C=C6)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


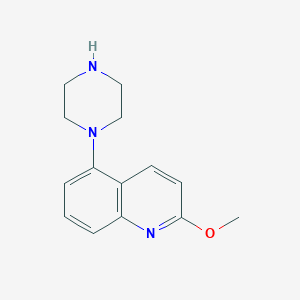
![3-[(4,6-Difluoro-1,3,5-triazin-2-yl)amino]benzene-1-sulfonic acid](/img/structure/B13136241.png)

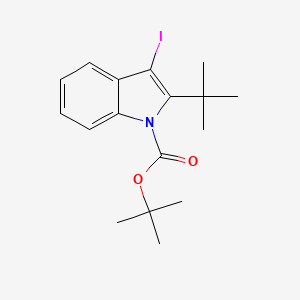
![Benzo[c][2,7]naphthyridin-5(6H)-one](/img/structure/B13136270.png)
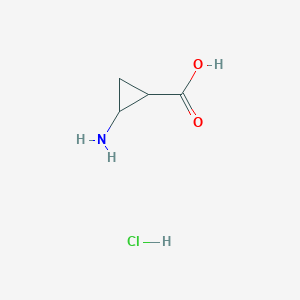
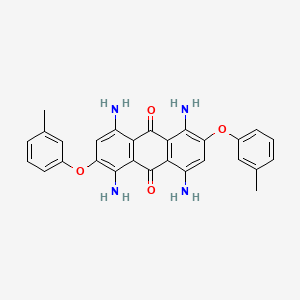

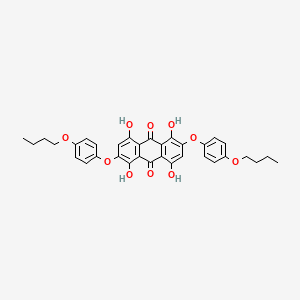

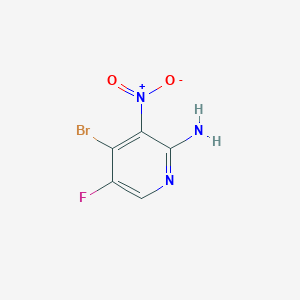

![3-Bromo-1-ethyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13136314.png)
![3H-benzo[e]benzimidazol-2-ylmethanol](/img/structure/B13136316.png)
